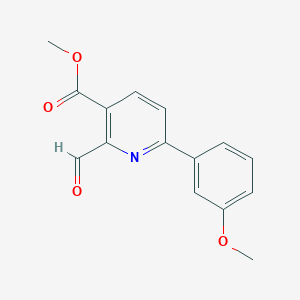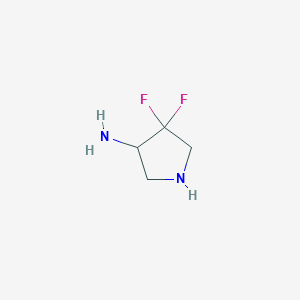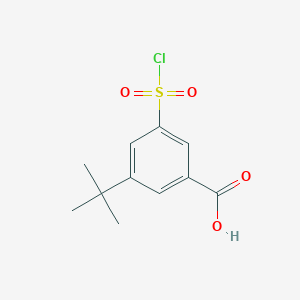
3-tert-Butyl-5-(chlorosulfonyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid is an organic compound with the molecular formula C11H13ClO4S It is a derivative of benzoic acid, featuring a tert-butyl group at the 3-position and a chlorosulfonyl group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid typically involves the chlorosulfonation of 3-(tert-butyl)benzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The process involves the following steps:
- Dissolving 3-(tert-butyl)benzoic acid in an appropriate solvent, such as dichloromethane.
- Adding chlorosulfonic acid dropwise to the solution while maintaining a low temperature (0-5°C) to control the exothermic reaction.
- Stirring the reaction mixture for several hours at room temperature to ensure complete chlorosulfonation.
- Quenching the reaction by adding water and extracting the product using an organic solvent.
Industrial Production Methods
Industrial production of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature control, reagent addition, and product extraction enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The tert-butyl group can undergo oxidation to form tert-butyl alcohol or tert-butyl peroxide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). Reactions are typically carried out in the presence of a base (e.g., triethylamine) and an appropriate solvent (e.g., dichloromethane) at room temperature.
Reduction Reactions: Reducing agents like LiAlH4 are used in anhydrous solvents (e.g., tetrahydrofuran) under inert atmosphere conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Reduction Reactions: Formation of sulfonyl derivatives.
Oxidation Reactions: Formation of tert-butyl alcohol or tert-butyl peroxide.
科学研究应用
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form covalent bonds with nucleophilic residues.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid involves the reactivity of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. In biological systems, the compound can modify proteins by reacting with nucleophilic amino acid residues, potentially altering protein function and activity. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
4-tert-Butyl-3-(chlorosulfonyl)benzoic acid: Similar structure but with different positional isomerism.
3-(tert-Butyl)-4-(chlorosulfonyl)benzoic acid: Another positional isomer with distinct reactivity.
3-(tert-Butyl)-5-(methylsulfonyl)benzoic acid: Similar compound with a methylsulfonyl group instead of a chlorosulfonyl group.
Uniqueness
3-(tert-Butyl)-5-(chlorosulfonyl)benzoic acid is unique due to the specific positioning of the tert-butyl and chlorosulfonyl groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides a balance of steric and electronic effects, making it a valuable compound for various synthetic and research purposes.
属性
分子式 |
C11H13ClO4S |
|---|---|
分子量 |
276.74 g/mol |
IUPAC 名称 |
3-tert-butyl-5-chlorosulfonylbenzoic acid |
InChI |
InChI=1S/C11H13ClO4S/c1-11(2,3)8-4-7(10(13)14)5-9(6-8)17(12,15)16/h4-6H,1-3H3,(H,13,14) |
InChI 键 |
USJBOBGYZZUISZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 3-amino-6,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B13001504.png)
![7-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13001515.png)




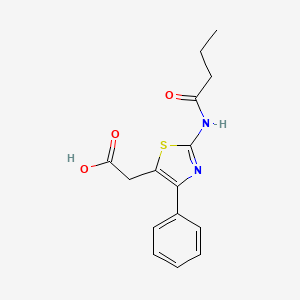

![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
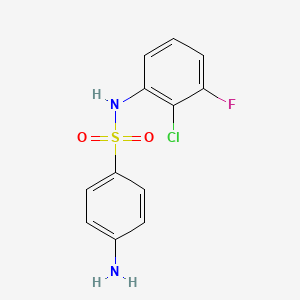
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
